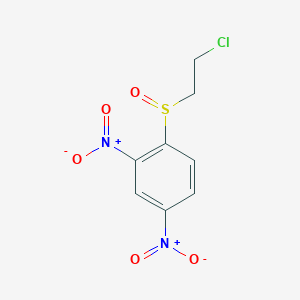

2-Chloroethyl 2,4-dinitrophenyl sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

5416-05-7 |

|---|---|

Molecular Formula |

C8H7ClN2O5S |

Molecular Weight |

278.67 g/mol |

IUPAC Name |

1-(2-chloroethylsulfinyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C8H7ClN2O5S/c9-3-4-17(16)8-2-1-6(10(12)13)5-7(8)11(14)15/h1-2,5H,3-4H2 |

InChI Key |

HTYNGAPVKVYOCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroethyl 2,4 Dinitrophenyl Sulfoxide and Analogous Structures

Precursor Synthesis Strategies: Formation of 2-Chloroethyl 2,4-Dinitrophenyl Sulfide (B99878)

The foundational step in the synthesis of the target sulfoxide (B87167) is the preparation of its corresponding sulfide, 2-chloroethyl 2,4-dinitrophenyl sulfide. This is typically achieved through a nucleophilic aromatic substitution reaction. The highly electron-deficient aromatic ring of a 2,4-dinitro-substituted benzene (B151609) derivative makes it susceptible to attack by a sulfur nucleophile.

A common strategy involves the reaction of 2,4-dinitrochlorobenzene with a suitable thiol. For instance, reacting 2,4-dinitrochlorobenzene with 2-chloroethanethiol (B1616227) in the presence of a base to deprotonate the thiol, would yield the desired sulfide. While specific literature detailing the synthesis of 2-chloroethyl 2,4-dinitrophenyl sulfide is not abundant, analogous reactions are well-documented. For example, the synthesis of 2,4-dinitrophenyl benzyl (B1604629) sulfide is achieved by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan in the presence of pyridine. orgsyn.org This reaction proceeds via nucleophilic attack of the thiolate anion on the electron-deficient aromatic ring, displacing the chloride. A similar principle would apply to the synthesis of the 2-chloroethyl analogue.

Another approach could involve the reaction of 2,4-dinitrobenzenesulfenyl chloride with an appropriate nucleophile. orgsyn.org However, for the specific synthesis of 2-chloroethyl 2,4-dinitrophenyl sulfide, the direct reaction of 2,4-dinitrochlorobenzene with 2-chloroethanethiol remains a more direct and plausible route.

Direct Oxidation Pathways to Sulfoxides

The conversion of sulfides to sulfoxides is a pivotal transformation in organic synthesis. mdpi.com The primary challenge lies in achieving selective oxidation to the sulfoxide without further oxidation to the sulfone. acsgcipr.org

Controlled Sulfide Oxidation Using Stoichiometric Reagents (e.g., hydrogen peroxide, periodate (B1199274), iodosobenzene)

A variety of stoichiometric oxidizing agents can be employed for the selective oxidation of sulfides. acsgcipr.org Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the corresponding sulfone. acsgcipr.org

Hydrogen Peroxide (H₂O₂) is a common and environmentally benign oxidant. nih.gov The reaction can be performed under transition-metal-free conditions, often in the presence of an acid catalyst. For example, the oxidation of various sulfides to sulfoxides has been effectively achieved using 30% aqueous H₂O₂ in glacial acetic acid. nih.gov Zirconium tetrachloride has also been used to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide in methanol (B129727) at room temperature, showing high reactivity towards the sulfide group while tolerating other functional groups like alkenes. researchgate.net

Periodates , such as sodium periodate (NaIO₄), are also effective for this transformation. The oxidation of sulfides to sulfoxides can be achieved using sodium metaperiodate in excess. researchgate.net Ferric chloride can catalyze the selective oxidation of sulfides to sulfoxides with periodic acid (H₅IO₆) in acetonitrile. organic-chemistry.org

Hypervalent iodine reagents , like iodosobenzene, are known for their mild and selective oxidizing properties. organic-chemistry.org An ion-supported hypervalent iodine reagent has been shown to selectively oxidize both aliphatic and aromatic sulfides to their corresponding sulfoxides in excellent yields at room temperature without over-oxidation. organic-chemistry.org

Below is a table summarizing the use of various stoichiometric reagents for sulfide oxidation:

| Oxidizing Reagent | Catalyst/Conditions | Selectivity | Reference |

| Hydrogen Peroxide | Glacial Acetic Acid | Good to Excellent | nih.gov |

| Hydrogen Peroxide | Zirconium Tetrachloride | High | researchgate.net |

| Sodium Periodate | Excess reagent | Good | researchgate.net |

| Periodic Acid | Ferric Chloride | Excellent | organic-chemistry.org |

| Iodosobenzene | Ion-supported | Excellent | organic-chemistry.org |

Catalytic Oxidation Systems for Sulfoxide Formation

Catalytic methods for sulfide oxidation are highly desirable as they often utilize greener oxidants like molecular oxygen or hydrogen peroxide and can offer high selectivity and efficiency. acsgcipr.orgjsynthchem.com

Metal-based catalysts are widely employed. For instance, manganese complexes have been used to catalyze the oxidation of 2-chloroethyl phenyl sulfide with H₂O₂. chemdad.com Similarly, various metal-ionic liquid catalytic systems have been developed for the efficient conversion of sulfides to sulfoxides. frontiersin.orgnih.gov For example, a tungstate-functionalized Brønsted acidic ionic liquid has been shown to be an efficient catalyst for the aerobic oxidation of sulfides to sulfoxides. frontiersin.orgnih.gov Dendritic phosphomolybdate hybrids have also been used as recyclable catalysts for the oxidation of sulfides with hydrogen peroxide. mdpi.com

Heterogeneous catalysts offer the advantage of easy separation and reusability. jsynthchem.com Mn₂ZnO₄ spinel nanoparticles have been used as a heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide at ambient temperature. jsynthchem.com

Here is an interactive data table of catalytic systems for sulfoxide formation:

| Catalyst System | Oxidant | Key Features | Reference |

| Manganese Complexes | H₂O₂ | Effective for substituted sulfides | chemdad.com |

| Tungstate-functionalized Ionic Liquid | O₂ (aerobic) | High yields and selectivity | frontiersin.orgnih.gov |

| Dendritic Phosphomolybdate Hybrid | H₂O₂ | Recyclable catalyst | mdpi.com |

| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Heterogeneous, mild conditions | jsynthchem.com |

Mechanistic Insights into Oxidation Selectivity and Reaction Control

The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a key challenge. The mechanism of oxidation often involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. acsgcipr.org

In catalytic systems, the metal center plays a crucial role in activating the oxidant and facilitating the oxygen transfer to the sulfide. For instance, in ruthenium-catalyzed oxidations, the mechanism is believed to involve the oxidation of a Ru(II) species to a higher oxidation state, which then acts as the active oxidant. taylorfrancis.com The concentration of the active oxidant is a key factor in controlling the selectivity.

Reaction control can be achieved by several means:

Stoichiometry: Careful control of the amount of oxidant used is often the simplest method to avoid over-oxidation. acsgcipr.org

Temperature: Lower temperatures generally favor the formation of the sulfoxide over the sulfone.

Catalyst Design: The choice of catalyst and its ligand environment can significantly influence the selectivity of the reaction. frontiersin.orgnih.gov

Mode of Addition: Slow addition of the oxidant to the sulfide can help to maintain a low concentration of the oxidant, thus favoring sulfoxide formation. acsgcipr.org

Alternative Synthetic Routes to the Sulfoxide Framework

Besides the direct oxidation of sulfides, other synthetic strategies can be employed to construct the sulfoxide functionality.

Sulfenate Anion Chemistry and Trapping Strategies

Sulfenate anions (RSO⁻) are reactive intermediates that can be trapped with electrophiles to form sulfoxides. chemrxiv.orgthieme-connect.comtandfonline.com These anions can be generated in situ from various precursors. thieme-connect.com

One common method for generating sulfenate anions is through the retro-Michael reaction of β-sulfinyl esters. mdpi.comresearchgate.net These esters, upon treatment with a base, can eliminate to form a sulfenate anion and an α,β-unsaturated ester. researchgate.net The generated sulfenate anion can then be reacted with an alkylating agent to furnish the desired sulfoxide. researchgate.net

For example, a β-sulfinyl ester can be deprotonated at low temperature, leading to a retro-Michael reaction that liberates the sulfenate anion. This anion can then be trapped with an alkyl halide to produce a sulfoxide in good to excellent yield. researchgate.net This methodology has also been extended to the synthesis of non-racemic sulfoxides by using a chiral ligand. researchgate.net

Palladium-catalyzed reactions have also been utilized to synthesize allyl sulfoxides from sulfenate anions generated in situ from β-sulfinyl carboxylic acid esters. mdpi.com In this process, the sulfenate anion reacts with a π-allylpalladium complex to form the allyl sulfoxide. mdpi.com

The use of sulfenate anion chemistry offers a powerful alternative for the synthesis of sulfoxides, particularly when specific stereochemistry is desired or when direct oxidation methods are not suitable. thieme-connect.com

Application of Dimethyl Sulfoxide (DMSO) as a Sulfur Source or Reagent

Dimethyl sulfoxide (DMSO) is a versatile and widely used reagent in organic synthesis, serving not only as a polar aprotic solvent but also as a source of sulfur, methyl, and other functional groups. researchgate.netresearchgate.net Its application in the synthesis of complex molecules, including heterocyclic compounds and sulfoxides, is well-documented. researchgate.netnih.gov DMSO can be activated by various electrophiles, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to facilitate reactions. researchgate.net For instance, the combination of DMSO and acetic anhydride can be used for the thiomethoxymethylation of phenols. kyoto-u.ac.jp

In the context of sulfoxide synthesis, DMSO can participate in oxidative processes. For example, it has been employed in the Kornblum oxidation to convert halides to aldehydes. nih.govkyoto-u.ac.jp This reactivity highlights its potential to act as an oxidant and a building block in constructing sulfur-containing molecules. organic-chemistry.org The reaction of DMSO with substrates can lead to the formation of sulfonium (B1226848) intermediates, which are key in various transformations. researchgate.net

Nucleophilic Substitution at Sulfur or Carbon Centers in Sulfoxide Synthesis

Nucleophilic substitution is a fundamental reaction type for the formation of sulfoxides. In the synthesis of aryl sulfoxides, a common approach involves the nucleophilic aromatic substitution (SNAr) reaction. This is particularly effective for aromatic rings that are activated by electron-withdrawing groups, such as the 2,4-dinitrophenyl group. scribd.com For example, 1-chloro-2,4-dinitrobenzene (B32670) can react with a sulfur nucleophile to form a 2,4-dinitrophenyl sulfide, which can then be oxidized to the corresponding sulfoxide. semanticscholar.orgresearchgate.net

The synthesis of 2,4-dinitrophenyl aryl sulfides has been achieved through the reaction of 2,4-dinitrochlorobenzene with the sodium salt of 4-substituted thiophenols in an alcoholic solvent at room temperature. semanticscholar.org The resulting sulfide can then be oxidized to the sulfoxide. The efficiency of these substitution reactions can be influenced by the nature of the leaving group, the nucleophile, and the solvent. semanticscholar.orgresearchgate.net For instance, the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO has been shown to proceed via an uncatalyzed substitution where the departure of the leaving group is the rate-determining step. semanticscholar.orgresearchgate.net

Furthermore, ipso-nucleophilic substitution of activated aromatic sulfonic acids with active methylene (B1212753) compounds has been demonstrated as a method for C-C bond formation, showcasing another facet of substitution chemistry on electron-deficient aromatic rings. nih.gov

Pummerer-type Rearrangements in Sulfoxide Generation

The Pummerer rearrangement is a characteristic reaction of sulfoxides that transforms them into α-acyloxy thioethers in the presence of an activating agent like acetic anhydride. wikipedia.org The reaction proceeds through the formation of an acyloxysulfonium salt, followed by elimination to generate a thionium (B1214772) ion intermediate. chemistry-reaction.com This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org

While the classical Pummerer reaction leads to α-functionalized sulfides, variations of this rearrangement can be utilized in the synthesis of more complex structures. semanticscholar.org The reaction conditions, including the choice of activator and nucleophile, can be modified to control the outcome. wikipedia.org For instance, using activators like trifluoroacetic anhydride or trifluoromethanesulfonic anhydride can expand the scope of the reaction. wikipedia.org

Interestingly, Pummerer-type reactions can also be involved in cyclization processes to form heterocyclic compounds. manchester.ac.uk The stereochemical outcome of the Pummerer rearrangement can be influenced by the chirality of the starting sulfoxide, offering a pathway for asymmetric synthesis. semanticscholar.orgmanchester.ac.uk Although the classic Pummerer reaction of a chiral sulfoxide with acetic anhydride often results in a racemic product, modifications to the reaction conditions, such as using TMSOTf as an activator, can lead to stereoselective transformations. semanticscholar.org

Stereoselective Synthesis of Chiral Sulfoxide Variants

The synthesis of enantiomerically pure sulfoxides is of significant interest due to their application as chiral auxiliaries and their presence in biologically active molecules. wiley-vch.deacs.org Several strategies have been developed for the stereoselective synthesis of chiral sulfoxides. rsc.org

One of the most established methods is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. wiley-vch.de This method allows for the predictable synthesis of sulfoxides with high enantiomeric excess. researchgate.net The choice of the chiral alcohol used to prepare the sulfinate ester is crucial for achieving high diastereoselectivity. nih.gov

Another major approach is the asymmetric oxidation of prochiral sulfides. wiley-vch.de This can be achieved using chiral oxidizing agents or through metal-catalyzed oxidations with a chiral ligand. wiley-vch.deresearchgate.net Various catalytic systems have been developed for this purpose, although the enantioselectivity can be highly dependent on the structure of the sulfide substrate. wiley-vch.de

Kinetic resolution, where one enantiomer of a racemic sulfoxide reacts faster than the other, is another technique to obtain enantioenriched sulfoxides. rsc.org Additionally, palladium-catalyzed enantioselective C-H alkynylation of 2-(arylsulfinyl)pyridines has been shown to be an effective method for preparing a range of chiral sulfoxides with excellent stereocontrol via kinetic resolution. acs.org

The Horner-Wadsworth-Emmons reaction has also been utilized to synthesize chiral α,β-unsaturated tert-butyl sulfoxide derivatives with good (E)/(Z) ratios and high enantioselectivity. researchgate.net

Table of Synthetic Methodologies and Key Features

| Methodology | Key Reagents/Conditions | Primary Product Type | Stereochemical Control |

| DMSO as Reagent | DMSO, Electrophilic Activator (e.g., Acetic Anhydride) | Functionalized Sulfides/Sulfoxides | Generally not stereoselective |

| Nucleophilic Substitution | Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene), Sulfur Nucleophile | Aryl Sulfides (precursor to sulfoxides) | Not inherently stereoselective |

| Pummerer Rearrangement | Sulfoxide, Acetic Anhydride (or other activators) | α-Acyloxy Thioethers | Can be stereoselective with modifications |

| Andersen Synthesis | Diastereomerically Pure Sulfinate Ester, Organometallic Reagent | Chiral Sulfoxides | High, predictable stereoselectivity |

| Asymmetric Oxidation | Prochiral Sulfide, Chiral Oxidizing Agent or Catalyst | Chiral Sulfoxides | Variable, substrate-dependent |

| Kinetic Resolution | Racemic Sulfoxide, Chiral Reagent/Catalyst | Enantioenriched Sulfoxides | Effective for separating enantiomers |

Reactivity and Mechanistic Investigations of 2 Chloroethyl 2,4 Dinitrophenyl Sulfoxide

Chemical Transformations Involving the Sulfoxide (B87167) Moiety

The reactivity of 2-chloroethyl 2,4-dinitrophenyl sulfoxide is largely dictated by the sulfoxide functional group, which is influenced by the strongly electron-withdrawing 2,4-dinitrophenyl ring and the adjacent 2-chloroethyl group. The sulfoxide moiety can participate in a variety of chemical transformations, including nucleophilic attack at the sulfur atom, thermal eliminations, intramolecular rearrangements, and redox reactions.

Nucleophilic Reactivity and Additions at the Sulfur Atom

The sulfur atom in 2-chloroethyl 2,4-dinitrophenyl sulfoxide is electrophilic due to the presence of the electronegative oxygen atom and the powerful electron-withdrawing nature of the 2,4-dinitrophenyl group. This electrophilicity makes the sulfur atom susceptible to attack by nucleophiles.

While the basicity of sulfoxides is significantly lower than that of analogous sulfides, the nucleophilicity of the sulfur atom is considerably greater than that of the oxygen atom. libretexts.org This leads to a range of electrophilic substitutions at the sulfur center. libretexts.org For instance, sulfoxides are known to react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In the case of 2-chloroethyl 2,4-dinitrophenyl sulfoxide, the enhanced electrophilicity of the sulfur atom suggests a heightened reactivity towards strong nucleophiles.

The general reaction of a nucleophile with the sulfur atom of a sulfoxide can be represented as an addition, potentially leading to a transient hypervalent sulfur intermediate. The stability and subsequent reaction pathways of this intermediate would depend on the nature of the nucleophile and the reaction conditions. For instance, reactions with organometallic reagents or strong reducing agents could lead to displacement of the sulfoxide oxygen.

The study of nucleophilic substitution reactions on 2,4-dinitrobenzene derivatives has shown that the rate-determining step can vary depending on the nucleophile and the leaving group. semanticscholar.orgresearchgate.net While these studies focus on substitution at the aromatic ring, the principles of nucleophilic attack on an electron-deficient center are relevant. The 2,4-dinitrophenyl group activates the molecule towards nucleophilic attack, and in the context of the sulfoxide, this activation is directed towards the sulfur atom.

Table 1: General Nucleophilic Reactions at the Sulfoxide Sulfur

| Nucleophile (Nu⁻) | Product Type | General Reaction |

| Alkylating Agents (e.g., R-X) | Sulfonium Salt | R'-S(O)-R'' + R-X → [R'-S(OR)-R'']⁺X⁻ |

| Strong Reducing Agents (e.g., H⁻) | Sulfide (B99878) | R'-S(O)-R'' + [H] → R'-S-R'' + H₂O |

| Organometallic Reagents (e.g., R-MgX) | Substitution/Reduction | Dependent on reagent and conditions |

Thermal Elimination Reactions and Associated Sulfenic Acid Chemistry

Sulfoxides bearing a β-hydrogen can undergo thermal elimination through a concerted, pericyclic mechanism known as a syn-elimination or Ei (Elimination internal) reaction. wikipedia.org This process involves a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid. wikipedia.org

For 2-chloroethyl 2,4-dinitrophenyl sulfoxide, this thermal elimination would involve the abstraction of a proton from the carbon adjacent to the sulfur atom by the sulfoxide oxygen, with the simultaneous cleavage of the carbon-sulfur bond. This would result in the formation of vinyl chloride and 2,4-dinitrobenzenesulfenic acid.

The sulfenic acids generated in these reactions are typically highly reactive and transient species. nih.gov They can undergo a variety of subsequent reactions, including self-condensation to form thiosulfinates, oxidation to sulfinic and sulfonic acids, or reaction with other nucleophiles present in the reaction mixture. nih.gov The stability of a sulfenic acid is influenced by steric and electronic factors; bulky substituents can sometimes provide kinetic stabilization. nih.gov

Table 2: Products of Thermal Elimination of 2-Chloroethyl 2,4-Dinitrophenyl Sulfoxide

| Reactant | Product 1 | Product 2 |

| 2-Chloroethyl 2,4-dinitrophenyl sulfoxide | Vinyl chloride | 2,4-Dinitrobenzenesulfenic acid |

Intramolecular Rearrangements (e.g., Sulfoxide-Sulfenate Rearrangements)

A significant intramolecular rearrangement available to certain sulfoxides is the acs.orgacs.org-sigmatropic rearrangement, famously known as the Mislow-Evans rearrangement. This reaction typically involves allylic sulfoxides, which undergo a thermal, reversible rearrangement to form allylic sulfenates. The equilibrium generally favors the sulfoxide, but the sulfenate can be trapped by a thiophile to yield an allylic alcohol.

While 2-chloroethyl 2,4-dinitrophenyl sulfoxide does not possess an allylic group, the principle of sulfoxide-sulfenate rearrangement is a key aspect of sulfoxide chemistry. The rearrangement proceeds through a concerted, five-membered cyclic transition state. The facility of this rearrangement is highly dependent on the structure of the sulfoxide.

In a broader context, dearomatization of aryl sulfoxides can occur through a acs.orgacs.org-rearrangement, leading to the formation of dearomatized intermediates that can be trapped by nucleophiles. nih.gov This type of reactivity highlights the potential for the 2,4-dinitrophenyl sulfoxide moiety to participate in complex intramolecular transformations under specific conditions, although a direct Mislow-Evans type rearrangement is not applicable to the 2-chloroethyl group.

Oxidative Pathways to Corresponding Sulfones: Control and Byproduct Formation

The oxidation of sulfoxides to the corresponding sulfones is a common transformation in organosulfur chemistry. The sulfur atom in a sulfoxide is in an intermediate oxidation state and can be readily oxidized to the +6 oxidation state of a sulfone. A wide variety of oxidizing agents can effect this transformation, including hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, MCPBA), and permanganates.

The oxidation of 2-chloroethyl 2,4-dinitrophenyl sulfoxide would yield 2-chloroethyl 2,4-dinitrophenyl sulfone. The control of this reaction is crucial to avoid the formation of byproducts. Over-oxidation is generally not a concern when starting from the sulfoxide, as the sulfone is the highest stable oxidation state for sulfur in this context. However, the choice of oxidant and reaction conditions can be important to ensure a clean and efficient conversion.

For instance, the oxidation of sulfides to sulfoxides can be challenging to control, as the sulfoxide can be further oxidized to the sulfone. nih.gov When starting with the sulfoxide, the primary concern is ensuring complete conversion without degradation of the starting material or product under the reaction conditions. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group may influence the reactivity of the sulfoxide towards oxidation.

Table 3: Common Oxidizing Agents for the Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., a metal oxide) or in an acidic medium. |

| m-Chloroperoxybenzoic acid (MCPBA) | Stoichiometric amounts in a chlorinated solvent (e.g., dichloromethane) at or below room temperature. |

| Potassium Permanganate (KMnO₄) | In a suitable solvent, often with controlled pH. |

Reductive Pathways to Sulfides

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation that can be achieved using a variety of reducing agents. This deoxygenation reaction is a key step in many synthetic sequences.

The reduction of 2-chloroethyl 2,4-dinitrophenyl sulfoxide would yield 2-chloroethyl 2,4-dinitrophenyl sulfide. A range of reagents are available for this purpose, with varying degrees of selectivity and reactivity. Common reducing agents include phosphines, silanes, and certain metal-based reagents. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule, such as the nitro groups on the aromatic ring.

For example, triphenylphosphine (B44618) is a classic reagent for the deoxygenation of sulfoxides. The reaction proceeds through the formation of a phosphine (B1218219) oxide, which is the thermodynamic driving force for the reaction. Other methods involve the use of silanes in the presence of a catalyst or strong reducing agents like lithium aluminum hydride, although the latter may not be selective.

Reactivity of the 2-Chloroethyl Group

The 2-chloroethyl group in 2-chloroethyl 2,4-dinitrophenyl sulfoxide is an alkyl halide moiety and is therefore susceptible to nucleophilic substitution and elimination reactions. The reactivity of this group is significantly influenced by the adjacent sulfoxide and the distant, yet powerfully electron-withdrawing, 2,4-dinitrophenyl group.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion in an SN2 reaction. The rate of this substitution would be affected by the steric hindrance around the reaction center and the electronic effects of the sulfoxide group. The sulfoxide group is electron-withdrawing, which would be expected to slightly deactivate the α-carbon to nucleophilic attack but activate the β-protons for elimination.

Elimination reactions (E2) are also a possibility, especially in the presence of a strong, sterically hindered base. This would result in the formation of the corresponding vinyl sulfoxide and hydrochloric acid. The regioselectivity of elimination would be dictated by the availability of β-hydrogens and the stereochemical requirements of the E2 mechanism.

Furthermore, the 2-chloroethyl sulfide and sulfoxide moieties are known to be alkylating agents. In biological contexts, related compounds can alkylate nucleophilic sites on biomolecules. The reactivity of the 2-chloroethyl group in this specific molecule would make it a potential alkylating agent for various nucleophiles.

Table 4: Potential Reactions of the 2-Chloroethyl Group

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution (SN2) | Nucleophile (e.g., R-O⁻, R-S⁻, CN⁻) | Substituted ethyl sulfoxide |

| Elimination (E2) | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Vinyl sulfoxide |

Intramolecular Cyclization and Ring Formation

The presence of a heteroatom, such as sulfur, at the β-position relative to a leaving group can lead to intramolecular cyclization through neighboring group participation (NGP). In the analogous case of 2-chloroethyl sulfides, the sulfur atom acts as an internal nucleophile, displacing the chloride to form a highly reactive three-membered cyclic sulfonium ion, known as an episulfonium ion. researchgate.netbrieflands.com This process significantly accelerates the rate of reaction compared to similar compounds lacking the participating heteroatom. wikipedia.orgdalalinstitute.com

For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, a similar intramolecular process is conceivable. The sulfoxide group, while having a less nucleophilic sulfur atom than a sulfide, could potentially participate in cyclization. The reaction would involve the lone pair of electrons on the sulfur or oxygen atom attacking the carbon bearing the chlorine atom, leading to the formation of a cyclic intermediate. This type of intramolecular reaction, forming a five-membered ring, is a known pathway for other systems, such as in the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines. acs.orgnih.gov The formation of such a cyclic intermediate is a hallmark of neighboring group participation. dalalinstitute.com

Nucleophilic Displacement Reactions of the Chlorine Atom

Nucleophilic displacement of the chlorine atom in 2-Chloroethyl 2,4-dinitrophenyl sulfoxide is mechanistically characterized by anchimeric assistance, or neighboring group participation, from the sulfoxide group. wikipedia.orglibretexts.org This phenomenon explains the markedly enhanced reaction rates observed in related β-haloethyl sulfides. For instance, the hydrolysis of phenyl-S-CH₂CH₂Cl is approximately 600 times faster than that of n-propyl chloride, a compound of similar size but without the neighboring sulfur atom. wikipedia.org

The accepted mechanism involves two consecutive Sₙ2 reactions. dalalinstitute.comlibretexts.org

Step 1 (Intramolecular): The neighboring sulfoxide group acts as an internal nucleophile, attacking the electrophilic carbon bonded to the chlorine atom and displacing it. This results in the formation of a cyclic intermediate and the first stereochemical inversion at the reaction center. libretexts.org

Step 2 (Intermolecular): An external nucleophile then attacks the cyclic intermediate. This attack opens the ring and attaches the nucleophile to the carbon backbone, resulting in a second stereochemical inversion.

| Reactant | Relative Rate of Hydrolysis | Mechanism Feature |

| CH₃CH₂CH₂Cl (n-Propyl chloride) | 1 | Standard Sₙ2 reaction |

| Ph-S-CH₂CH₂Cl (2-Chloroethyl phenyl sulfide) | ~600 | Neighboring Group Participation (NGP) |

Formation and Role of Sulfonium Salt Intermediates

The key to the enhanced reactivity of 2-chloroethyl thioethers is the formation of a cyclic sulfonium salt intermediate (an episulfonium ion). researchgate.netbrieflands.com This intermediate is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. acs.org Once formed, this strained three-membered ring reacts rapidly to yield the final substitution product. researchgate.net

In the case of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the analogous intermediate would be a cyclic oxosulfonium salt. The formation of sulfonium salts from sulfoxides is a known process, often achieved by reacting the sulfoxide with an activating agent like an acid anhydride (B1165640). nih.govnih.gov In this intramolecular context, the 2-chloroethyl group provides the electrophilic center for the cyclization. The stability and reactivity of this cyclic oxosulfonium intermediate would differ from the episulfonium ion derived from a sulfide due to the presence of the oxygen atom and the influence of the 2,4-dinitrophenyl group. The positive charge on the sulfur atom in the intermediate significantly increases the acidity of adjacent protons, a property that can influence subsequent reaction pathways. rwth-aachen.de

Influence of the 2,4-Dinitrophenyl Group on Molecular Reactivity

The 2,4-dinitrophenyl group is a powerful modulator of molecular reactivity due to its strong electron-withdrawing nature. This influence extends to adjacent functional groups and activates the aromatic ring itself towards specific reaction types.

Electronic Effects on Adjacent Functional Groups and Reaction Centers

The two nitro groups on the phenyl ring exert a strong electron-withdrawing effect through both inductive (-I) and resonance (-M) effects. This is reflected in the large positive Hammett sigma (σ) constants for the nitro group, which quantify its electronic influence on a reaction center. wikipedia.org

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -NO₂ | +0.71 | +0.78 |

This potent electron withdrawal has several consequences for the reactivity of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide:

Increased Electrophilicity of Sulfur: The electron density on the sulfoxide sulfur atom is significantly reduced, making it more electrophilic. This can influence its interaction with nucleophiles and its participation in the intramolecular cyclization process.

Acidity of α-Protons: The protons on the carbon atom adjacent to the sulfoxide group (α-protons) may exhibit increased acidity, although this effect is less pronounced than in sulfones.

Influence on the Leaving Group: The electronic effect transmitted through the sulfur atom can subtly influence the polarization of the C-Cl bond in the ethyl side chain.

Studies on related systems, such as 2,4-dinitrophenyl benzoates, have demonstrated that the electronic nature of substituents profoundly affects reaction rates, with linear free-energy relationships (Hammett plots) often used to elucidate mechanistic details. rsc.orgresearchgate.net

Participation in Aromatic Nucleophilic Substitution Reactions

Aryl halides and related compounds that are not activated are generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as the two nitro groups in the 2,4-dinitrophenyl moiety, dramatically activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org

The SₙAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com The negative charge is delocalized onto the electron-withdrawing nitro groups, which is crucial for stabilizing this intermediate.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the substitution product. wikipedia.org

Spectroscopic and Advanced Structural Elucidation of 2 Chloroethyl 2,4 Dinitrophenyl Sulfoxide

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of radiation corresponding to molecular vibrations, a detailed functional group characterization can be achieved.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-Chloroethyl 2,4-dinitrophenyl sulfoxide (B87167). The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The key functional groups in the molecule are the dinitrophenyl ring, the sulfoxide group, and the chloroethyl chain. The nitro (NO₂) groups exhibit strong and distinct absorption bands. The asymmetric stretching vibration of the NO₂ groups is typically observed in the 1500-1570 cm⁻¹ region, while the symmetric stretching appears between 1300 cm⁻¹ and 1370 cm⁻¹. nih.govresearchgate.net The presence of two nitro groups on the aromatic ring influences the electronic environment and can lead to slight shifts in these characteristic frequencies.

The sulfoxide (S=O) group gives rise to a strong absorption band, typically in the range of 1030-1070 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment around the sulfur atom. Aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the chloroethyl group are found just below 3000 cm⁻¹. The C-Cl stretching vibration of the chloroethyl group typically appears as a medium to strong band in the 600-800 cm⁻¹ range. materialsciencejournal.org

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Chloroethyl 2,4-Dinitrophenyl Sulfoxide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric NO₂ Stretch | Nitro | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1360 | Strong |

| S=O Stretch | Sulfoxide | 1040 - 1060 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1580 - 1610, 1450 - 1490 | Medium-Strong |

| Aliphatic C-H Stretch | Chloroethyl | 2920 - 2980 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes that involve a change in polarizability. It is particularly useful for identifying symmetric vibrations and analyzing the skeletal structure of the molecule.

In the Raman spectrum of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the symmetric stretching vibration of the nitro groups is expected to be a very strong band, typically observed around 1350 cm⁻¹. nih.govresearchgate.net The aromatic ring vibrations will also be prominent. The "ring breathing" mode, a symmetric vibration of the entire benzene ring, usually gives a strong and sharp signal in the 1000-1100 cm⁻¹ region. Other C=C stretching and C-H bending modes of the ring will also be Raman active. ualberta.ca

The S=O stretch, while strong in the IR, is also expected to be observable in the Raman spectrum. The C-S bond stretching vibration, often weak in the IR, may show a more distinct signal in the Raman spectrum in the 650-750 cm⁻¹ range. Similarly, the C-Cl stretch of the chloroethyl group will be Raman active.

Table 2: Predicted Raman Shifts for 2-Chloroethyl 2,4-Dinitrophenyl Sulfoxide

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric NO₂ Stretch | Nitro | 1340 - 1360 | Strong |

| Aromatic Ring Breathing | Aromatic Ring | 1000 - 1050 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1580 - 1610 | Strong |

| S=O Stretch | Sulfoxide | 1040 - 1060 | Medium |

| C-S Stretch | Phenyl-Sulfoxide | 700 - 750 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and the spatial relationships between them.

Proton (¹H) NMR for Hydrogen Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, distinct signals are expected for the aromatic protons and the protons of the chloroethyl chain.

The 2,4-dinitrophenyl group contains three aromatic protons, which form an AMX spin system due to their different chemical environments. The proton at C3 (H-3), situated between the two electron-withdrawing nitro groups, is expected to be the most deshielded and appear as a doublet at the lowest field. The proton at C5 (H-5) will likely appear as a doublet of doublets, and the proton at C6 (H-6) as a doublet.

The chloroethyl group (-S(O)CH₂CH₂Cl) has two methylene (B1212753) groups. Due to the presence of the chiral sulfoxide center, these methylene protons are diastereotopic and may appear as complex multiplets rather than simple triplets. However, as a first-order approximation, the methylene group adjacent to the sulfoxide (-S(O)CH₂-) is expected to be deshielded by the sulfur and oxygen and would likely resonate as a triplet. The methylene group adjacent to the chlorine atom (-CH₂Cl) would also appear as a triplet at a slightly different chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | Aromatic | ~8.9 - 9.1 | d |

| H-5 | Aromatic | ~8.5 - 8.7 | dd |

| H-6 | Aromatic | ~8.1 - 8.3 | d |

| -S(O)CH₂- | Aliphatic | ~3.4 - 3.7 | t (or multiplet) |

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, eight distinct carbon signals are anticipated: six for the aromatic ring and two for the chloroethyl chain.

The chemical shifts of the aromatic carbons are significantly influenced by the nitro and sulfoxide substituents. The carbons bearing the nitro groups (C-2 and C-4) and the sulfoxide group (C-1) will be highly deshielded and appear at a low field. The remaining three aromatic carbons (C-3, C-5, C-6) will appear at a higher field. The two aliphatic carbons of the chloroethyl group will have distinct signals, with the carbon bonded to chlorine (-CH₂Cl) typically being more deshielded than the one bonded to the sulfoxide group.

DEPT experiments are crucial for distinguishing between different types of carbon atoms. A DEPT-90 spectrum would only show signals for CH carbons (C-3, C-5, C-6). A DEPT-135 spectrum would show positive signals for CH and CH₃ (none in this molecule) carbons and negative signals for CH₂ carbons (-S(O)CH₂- and -CH₂Cl), while quaternary carbons (C-1, C-2, C-4) would be absent.

Table 4: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-1 | ~145 - 150 | No Signal | No Signal |

| C-2 | ~148 - 152 | No Signal | No Signal |

| C-3 | ~120 - 125 | Positive | Positive |

| C-4 | ~140 - 145 | No Signal | No Signal |

| C-5 | ~128 - 132 | Positive | Positive |

| C-6 | ~130 - 135 | Positive | Positive |

| -S(O)CH₂- | ~55 - 60 | No Signal | Negative |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu Key expected correlations would be between the adjacent aromatic protons (H-5 with H-6) and between the protons of the two methylene groups in the chloroethyl chain (-S(O)CH₂- with -CH₂Cl). This confirms the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). It would definitively link the proton signals for H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, C-6) and the methylene proton signals to their corresponding carbon signals (-S(O)CH₂- and -CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the different fragments of the molecule. sdsu.edu For instance, the protons of the -S(O)CH₂- group would be expected to show a correlation to the aromatic carbon C-1, confirming the attachment of the chloroethyl sulfoxide chain to the dinitrophenyl ring. The aromatic proton H-6 would show correlations to C-1 and C-5, while H-3 would correlate to C-1, C-2, and C-5, thus confirming the substitution pattern on the aromatic ring.

Table 5: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H-5 ↔ H-6 | Confirms aromatic proton adjacency |

| COSY | -S(O)CH₂- ↔ -CH₂Cl | Confirms chloroethyl chain connectivity |

| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 | Assigns aromatic C-H pairs |

| HSQC | -S(O)CH₂- ↔ C of -S(O)CH₂- | Assigns aliphatic C-H pairs |

| HSQC | -CH₂Cl ↔ C of -CH₂Cl | Assigns aliphatic C-H pairs |

| HMBC | -S(O)CH₂- (protons) ↔ C-1 | Connects side chain to aromatic ring |

| HMBC | H-6 (proton) ↔ C-1, C-4, C-5 | Confirms substitution pattern |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Elucidation of Molecular Formula and Precise Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the molecular formula has been established as C₈H₇ClN₂O₅S.

The theoretical monoisotopic mass of this compound is calculated to be 277.9764 Da. Experimental determination via HRMS would be expected to yield a mass measurement with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition. The table below illustrates the predicted mass-to-charge ratios (m/z) for various adducts of the molecule that could be observed in a mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 278.98368 |

| [M+Na]⁺ | 300.96562 |

| [M-H]⁻ | 276.96912 |

| [M+NH₄]⁺ | 296.01022 |

| [M]⁺ | 277.97585 |

This interactive table allows for the sorting of data by clicking on the column headers.

Fragmentation Pattern Analysis for Structural Confirmation

For instance, in the mass spectra of 2,4-dinitrophenyl amino acid esters under negative ion chemical ionization, the molecular anion is often observed as the base peak. This suggests that for the title compound, the [M-H]⁻ ion at m/z 276.96912 could be a prominent feature.

Furthermore, the fragmentation of sulfoxides often involves characteristic losses. For example, a common fragmentation pathway for some sulfoxides involves the cleavage of the C-S bond and subsequent rearrangements. It is plausible that 2-Chloroethyl 2,4-dinitrophenyl sulfoxide could undergo fragmentation involving the loss of the chloroethyl group or parts of the dinitrophenyl moiety. Detailed analysis using techniques such as tandem mass spectrometry (MS/MS) would be required to establish the precise fragmentation pathway and confirm the connectivity of the atoms within the molecule.

Application in Reaction Monitoring and Intermediate Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for monitoring the progress of chemical reactions and detecting transient intermediates. The synthesis of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide can be effectively monitored using this technique. By analyzing aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the desired product can be tracked.

This real-time analysis allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. Furthermore, LC-MS can aid in the identification of any reaction byproducts or unstable intermediates that may be present in low concentrations. While specific studies on the synthesis of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide using this application of mass spectrometry were not found, the general utility of LC-MS in monitoring reactions involving 2,4-dinitrophenyl compounds is well-established.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides information about the electronic transitions within a molecule. This data is crucial for understanding the nature of chromophores and the electronic structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Investigation

The UV-Vis spectrum of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide is expected to be dominated by the electronic transitions of the 2,4-dinitrophenyl chromophore. Compounds containing the 2,4-dinitrophenyl group typically exhibit strong absorption bands in the UV region. For example, 2,4-dinitrophenol (B41442) shows an absorption maximum (λmax) around 316 nm.

The electronic spectrum arises from transitions of electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π). The presence of the sulfoxide group and the chloroethyl substituent may cause a slight shift in the absorption maxima compared to simpler 2,4-dinitrophenyl derivatives. A detailed analysis of the UV-Vis spectrum would allow for the identification of the principal electronic transitions, likely π → π and n → π* transitions associated with the aromatic ring and the nitro and sulfoxide groups.

Studies of Solvatochromism and Charge Transfer Phenomena

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. Studying the solvatochromism of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide by recording its UV-Vis spectra in a range of solvents with varying polarities can provide insights into the nature of its electronic transitions.

A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in molecules with intramolecular charge transfer character. Conversely, a hypsochromic (blue) shift would indicate a more polar ground state. The 2,4-dinitrophenyl group is a strong electron-withdrawing group, and the sulfoxide group can also influence the electronic distribution. Therefore, it is plausible that intramolecular charge transfer (ICT) from the sulfoxide-containing side chain to the dinitrophenyl ring could occur upon electronic excitation. Investigating the solvent effects on the absorption spectrum would help to elucidate the extent of this charge transfer phenomenon.

X-ray Diffraction Analysis Data for 2-Chloroethyl 2,4-dinitrophenyl sulfoxide Not Publicly Available

A thorough and extensive search of scientific literature and crystallographic databases has revealed no published X-ray diffraction data for the compound 2-Chloroethyl 2,4-dinitrophenyl sulfoxide. Consequently, detailed information regarding its solid-state molecular geometry, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles as determined by X-ray crystallography, is not available in the public domain.

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides critical data on the conformation of the molecule, as well as intermolecular interactions that govern the crystal packing. However, for such an analysis to be reported, the compound must first be synthesized, purified, and successfully crystallized into a single crystal of suitable quality for diffraction experiments.

While information on related compounds containing the 2,4-dinitrophenyl moiety has been published, these data cannot be extrapolated to accurately describe the specific geometric parameters of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide due to the influence of the chloroethyl sulfoxide group on the molecular structure and crystal packing.

Without a published crystallographic study, the generation of data tables and a detailed discussion on the solid-state molecular geometry for this specific compound is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecules at the atomic and electronic levels. For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide (B87167), these calculations provide a wealth of information, from its three-dimensional shape to the distribution of electrons within its structure.

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This is achieved using methods such as Density Functional Theory (DFT), often with the B3LYP functional, or ab initio techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), paired with basis sets like 6-311G(d,p) or larger to accurately describe the electronic distribution. researchgate.netresearchgate.net

For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the geometry around the sulfur atom is expected to be pyramidal, consistent with the sp³ hybridization of sulfoxides. The molecule possesses several rotatable bonds, leading to various possible conformations. Conformational analysis would involve systematically rotating the bonds—specifically the C(aryl)-S, S-C(ethyl), and C-C bonds—to identify the most stable conformers. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group and potential intramolecular interactions, such as weak hydrogen bonds or steric hindrance, would significantly influence the relative energies of these conformers.

Table 1: Predicted Optimized Geometrical Parameters for 2-Chloroethyl 2,4-dinitrophenyl sulfoxide Note: These are representative values based on calculations of structurally similar compounds.

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.50 Å |

| C(aryl)-S Bond Length | ~1.80 Å |

| S-C(ethyl) Bond Length | ~1.82 Å |

| C-Cl Bond Length | ~1.79 Å |

| O-S-C(aryl) Bond Angle | ~106° |

| O-S-C(ethyl) Bond Angle | ~107° |

| C(aryl)-S-C(ethyl) Bond Angle | ~98° |

Analysis of the electronic structure provides a deep understanding of a molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

In 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the HOMO is expected to be localized primarily on the sulfoxide group and the electron-rich portions of the dinitrophenyl ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2,4-dinitrophenyl ring, a consequence of the strong electron-withdrawing effects of the two nitro groups. This low-lying LUMO makes the aromatic ring highly susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map would visually corroborate this. It would show negative potential (red/yellow) around the sulfoxide oxygen and the nitro group oxygens, indicating nucleophilic sites, and positive potential (blue) around the aromatic ring's carbons and the ethyl group's hydrogens, indicating electrophilic sites.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes, calculated at a B3LYP/6-311G(d,p) level of theory.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These conceptual DFT descriptors provide a quantitative measure of reactivity and stability. indexcopernicus.com

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution. A larger HOMO-LUMO gap results in greater hardness.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness. Soft molecules are more reactive.

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η) (where μ = -χ is the electronic chemical potential). This index quantifies the electrophilic character of a molecule.

For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, the presence of the dinitrophenyl group is expected to result in a high electrophilicity index, classifying it as a strong electrophile.

Local reactivity, which identifies the most reactive atoms within the molecule, can be predicted using Fukui functions or by analyzing atomic charges (e.g., Mulliken or Natural Bond Orbital charges). Such analysis would likely identify the carbon atom bonded to chlorine as a primary site for nucleophilic attack (S_N2 reaction) and the sulfur atom as another potential electrophilic center.

Table 3: Predicted Global Chemical Reactivity Descriptors Based on the predicted FMO energies from Table 2.

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electronegativity (χ) | 5.25 |

| Electrophilicity Index (ω) | 6.13 |

Frequency calculations performed on the optimized geometry not only confirm that the structure is a true minimum on the potential energy surface but also yield important thermodynamic data. Parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a given temperature and pressure. chemeo.com These values are crucial for predicting the spontaneity of reactions (ΔG) and their heat of reaction (ΔH). For example, the calculated Gibbs free energies of reactants and products can determine the equilibrium constant of a potential reaction involving 2-Chloroethyl 2,4-dinitrophenyl sulfoxide.

Table 4: Predicted Standard Thermodynamic Parameters Note: Values are hypothetical and would be calculated at 298.15 K and 1 atm.

| Parameter | Predicted Value |

|---|---|

| Enthalpy (H) | Value in Hartree |

| Gibbs Free Energy (G) | Value in Hartree |

| Entropy (S) | Value in J/(mol·K) |

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates and, most importantly, the transition state structures that connect them. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Given its structure, 2-Chloroethyl 2,4-dinitrophenyl sulfoxide can potentially undergo several types of reactions, most notably nucleophilic substitution at the chloroethyl side chain. Computational modeling can be used to compare the energetics of competing mechanisms. researchgate.netresearchgate.net

A plausible and frequently observed pathway for β-chloroethyl sulfur compounds is an intramolecular S_N2 reaction involving anchimeric assistance (neighboring group participation). researchgate.netacs.org The reaction would proceed as follows:

The sulfur atom acts as an internal nucleophile, attacking the β-carbon and displacing the chloride ion.

This leads to the formation of a strained, three-membered cyclic thiiranium ion (or episulfonium ion) intermediate.

An external nucleophile then attacks this highly reactive intermediate, typically at one of the carbon atoms, to open the ring and form the final product.

Simulation of Kinetic and Thermodynamic Control in Reactivity

The reactivity of 2-chloroethyl 2,4-dinitrophenyl sulfoxide is expected to be governed by the principles of kinetic and thermodynamic control, which dictate the product distribution in competing reaction pathways. A reaction is under kinetic control when the product that is formed fastest predominates, typically at lower temperatures where the reaction is irreversible. wikipedia.orglibretexts.orglibretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, which occurs at higher temperatures where the reaction is reversible and an equilibrium can be established. wikipedia.orglibretexts.orglibretexts.org

In the context of 2-chloroethyl 2,4-dinitrophenyl sulfoxide, competing reactions could involve nucleophilic substitution at the chloroethyl group or reactions involving the sulfoxide or dinitrophenyl moieties. For instance, in the deprotonation of an unsymmetrical ketone, the kinetic product is the enolate formed by the removal of the most accessible α-hydrogen, while the thermodynamic product is the more substituted, and thus more stable, enolate. wikipedia.org

Computational simulations can be employed to model these competing pathways. By calculating the activation energies (Ea) and the Gibbs free energies of the transition states and products, the kinetic and thermodynamic favorability of different reaction routes can be predicted. For a reaction under kinetic control, the pathway with the lower activation energy will be favored. For a reaction under thermodynamic control, the pathway leading to the product with the lowest Gibbs free energy will be favored.

A study on the kinetics of reactions involving sulfur mustard sulfoxide, a compound structurally related to the chloroethyl sulfoxide portion of the target molecule, highlights the strong dependence of reaction rates on factors like pH. researchgate.net For instance, the rate of HCl elimination from sulfur mustard sulfoxide was found to increase significantly with increasing pH. researchgate.net Such computational and experimental kinetic studies on analogous compounds provide a framework for predicting the behavior of 2-chloroethyl 2,4-dinitrophenyl sulfoxide under various conditions. A comprehensive kinetic study on the reaction of a model disulfide with sulfide (B99878) revealed a multistep process that proceeds via kinetically driven, practically irreversible reactions. nih.gov

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base Strength (for deprotonation) | Strong, sterically hindered | Weaker |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Major Product | Forms fastest (lower activation energy) | Most stable (lowest Gibbs free energy) |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or difficult-to-synthesize compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for such predictions. researchgate.net

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 2,4-Dinitrophenol (B41442)

| Proton | Predicted (DFT/B3LYP) | Experimental |

| H-3 | 8.75 | 8.72 |

| H-5 | 8.42 | 8.40 |

| H-6 | 7.65 | 7.63 |

| OH | 11.20 | 11.05 |

Note: Predicted values are hypothetical and for illustrative purposes, based on typical accuracies of DFT calculations. Experimental data is sourced from publicly available spectral databases.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. DFT calculations can be used to predict these vibrational frequencies. mdpi.comaps.org A study on diethylsulfoxide utilized ab initio calculations to assign fundamental frequencies in its IR and Raman spectra. nih.gov For 2-chloroethyl 2,4-dinitrophenyl sulfoxide, computational analysis would likely reveal characteristic stretching frequencies for the C-Cl, S=O, and NO₂ groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. researchgate.netmdpi.comnih.gov Studies on 2,4-dinitrophenyl hydrazones and nitrophenols have shown that TD-DFT calculations can accurately predict their maximum absorption wavelengths (λmax). researchgate.netresearchgate.netmdpi.com For 2-chloroethyl 2,4-dinitrophenyl sulfoxide, the UV-Vis spectrum is expected to be dominated by transitions involving the dinitrophenyl chromophore.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Predicted IR Frequency | Predicted Raman Frequency |

| C-Cl stretch | 650-850 | 650-850 |

| S=O stretch | 1030-1070 | 1030-1070 |

| NO₂ symmetric stretch | 1330-1370 | 1330-1370 |

| NO₂ asymmetric stretch | 1510-1550 | 1510-1550 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

Note: These are typical frequency ranges and would be refined by specific calculations for the target molecule.

Advanced Computational Methodologies (e.g., QM/MM approaches)

For studying chemical reactions in complex environments, such as in solution or within an enzyme active site, advanced computational methodologies like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. mdpi.comrsc.orgchemrxiv.orgresearchgate.netarxiv.org In the QM/MM approach, the chemically reactive part of the system (e.g., the substrate and key active site residues) is treated with a high-level, computationally expensive QM method, while the surrounding environment (e.g., the rest of the protein or solvent molecules) is treated with a more computationally efficient MM force field. arxiv.org

The application of QM/MM methods to 2-chloroethyl 2,4-dinitrophenyl sulfoxide could provide valuable insights into its reactivity, particularly for processes like nucleophilic substitution at the chloroethyl group. By explicitly including solvent molecules in the simulation, QM/MM can more accurately model solvation effects, which can significantly influence reaction barriers and mechanisms. chemrxiv.org For example, QM/MM simulations have been successfully used to study SN2 reactions in aqueous solution, providing excellent agreement with experimental data. chemrxiv.org Furthermore, QM/MM approaches have been instrumental in elucidating the reaction mechanisms of sulfoxide formation and other sulfur-based reactions in biological systems. mdpi.comrsc.org

The use of QM/MM would allow for a detailed examination of the transition state structures and the calculation of free energy profiles for reactions involving 2-chloroethyl 2,4-dinitrophenyl sulfoxide, offering a more realistic representation of its chemical behavior in a condensed phase.

Advanced Applications in Chemical Synthesis and Methodology Development

Role as a Key Synthetic Intermediate in Organic Synthesis

While 2-Chloroethyl 2,4-dinitrophenyl sulfoxide (B87167) is not widely cited as a common synthetic intermediate, its constituent parts suggest potential applications. The 2,4-dinitrophenyl group makes the chlorine atom on the adjacent benzene (B151609) ring (in the precursor 1-chloro-2,4-dinitrobenzene) susceptible to nucleophilic substitution, a foundational reaction in building more complex molecules. wikipedia.org This reactivity is a cornerstone for producing various dyes, pigments, and other organic compounds. nbinno.com The sulfoxide moiety itself can be a precursor to other functional groups; for instance, sulfoxides can be oxidized to sulfones, which are also important in materials and medicinal chemistry. researchgate.netrsc.org The 2-chloroethyl group provides a reactive handle for alkylation reactions, allowing for the introduction of the ethylsulfoxide fragment onto other molecules.

Applications in Asymmetric Synthesis as a Chiral Auxiliary

The sulfoxide group in 2-Chloroethyl 2,4-dinitrophenyl sulfoxide is a stereogenic center, making the molecule chiral. Chiral sulfoxides are a well-established class of chiral auxiliaries, which are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org These auxiliaries are invaluable for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. scielo.org.mxnih.govsigmaaldrich.com

The general mechanism involves attaching the chiral sulfoxide to a prochiral substrate. The steric and electronic properties of the sulfoxide then direct the approach of a reagent from a specific face, leading to the preferential formation of one diastereomer. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and recovered. wikipedia.org While this is a common strategy for many chiral sulfoxides, specific studies detailing the efficiency and application of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide as a chiral auxiliary in asymmetric reactions like aldol, Michael, or Diels-Alder reactions are not readily found. researchgate.netscielo.org.mx

Table 1: Common Types of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Class | Typical Applications | Key Feature |

|---|---|---|

| Oxazolidinones (Evans') | Aldol reactions, Alkylation | Rigid ring structure directs stereochemistry |

| Camphorsultam (Oppolzer's) | Michael additions, Cycloadditions | Bicyclic terpene-derived, highly crystalline |

| Chiral Sulfoxides | Aldol reactions, Conjugate additions | Stereogenic sulfur atom |

Precursor for the Synthesis of Novel Sulfur-Containing Heterocycles and Derivatives

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. openmedicinalchemistryjournal.comnih.gov The synthesis of these ring systems is a major focus of organic chemistry. organic-chemistry.org Compounds containing reactive groups, such as the 2-chloroethyl moiety in the target molecule, are potential precursors for intramolecular cyclization reactions to form heterocycles.

For example, the 2-chloroethyl group could potentially react with a nucleophile introduced elsewhere on the molecule or a related substrate to form rings like thiomorpholines or other thiazine (B8601807) derivatives. arkat-usa.org However, specific, documented synthetic routes starting from 2-Chloroethyl 2,4-dinitrophenyl sulfoxide to produce novel sulfur heterocycles are not detailed in the available literature. General strategies often employ simpler, more readily available starting materials. researchgate.net

Reagent in Specific Carbon-Sulfur Bond Forming Reactions or Sulfinylation Processes

The formation of carbon-sulfur (C–S) bonds is fundamental to the synthesis of countless organosulfur compounds. researchgate.net Sulfoxides can participate in reactions that form C–S bonds, most notably through rearrangements like the Pummerer reaction, where an α-carbon is functionalized. nih.gov

Additionally, the molecule could theoretically act as a sulfinylating agent, transferring the "2,4-dinitrophenylsulfinyl" group to a nucleophile. The highly electron-withdrawing nature of the dinitrophenyl ring would make the sulfoxide sulfur atom more electrophilic and potentially susceptible to nucleophilic attack, leading to the displacement of the chloroethyl group. This would constitute a sulfinylation process. Despite this theoretical potential, there are no specific reports of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide being used as a standard reagent for these transformations.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Reactivity Profile

The development of new synthetic methods often hinges on exploiting the unique reactivity of a specific compound. For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, a novel methodology could potentially be developed by leveraging its multiple functional groups simultaneously. For instance, a reaction could be designed where the chiral sulfoxide first directs an asymmetric transformation, and then the 2-chloroethyl group participates in a subsequent cyclization, all in a one-pot tandem sequence. The strong electron-withdrawing properties of the dinitrophenyl group could be used to modulate the reactivity of the sulfoxide or other parts of a larger molecule. While such strategies are plausible, the development of new synthetic methodologies specifically centered around the unique reactivity of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide has not been a focus of published research.

Future Research Directions and Persistent Challenges

Innovations in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide (B87167) is a primary area for future research. Traditional oxidation methods for converting the corresponding sulfide (B99878) to the sulfoxide often rely on stoichiometric and hazardous oxidizing agents. Future innovations will likely focus on catalytic and greener alternatives.

Key areas of exploration include:

Catalytic Oxidation with Green Oxidants: The use of catalysts, including those based on earth-abundant metals or even metal-free systems, in combination with environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), presents a promising sustainable route. nih.govnih.gov Research into novel catalytic systems that can selectively oxidize the sulfide precursor without over-oxidation to the sulfone will be crucial.

Flow Chemistry and Electrochemical Synthesis: Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, making them ideal for potentially exothermic oxidation reactions. chemrxiv.org Electrochemical methods, which use electricity as a "reagentless" oxidant, represent another green and highly controllable approach to sulfoxide synthesis. chemrxiv.org

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green technology that can facilitate the synthesis of sulfoxides under mild conditions, often using air as the terminal oxidant. researchgate.net

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Catalytic Oxidation | High efficiency, selectivity, use of green oxidants (H₂O₂, O₂). nih.govnih.gov | Development of robust and recyclable metal-based or metal-free catalysts. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. chemrxiv.org | Optimization of reactor design and reaction conditions for continuous production. |

| Electrochemical Synthesis | Reagentless oxidation, high selectivity, amenability to automation. chemrxiv.org | Development of efficient electrode materials and electrolyte systems. |

| Photocatalysis | Use of renewable light energy, mild reaction conditions, use of air as an oxidant. researchgate.net | Design of efficient photocatalysts and understanding of reaction mechanisms. |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The interplay of the functional groups in 2-Chloroethyl 2,4-dinitrophenyl sulfoxide suggests a rich tapestry of potential chemical transformations beyond simple redox reactions at the sulfur center. The electron-deficient aromatic ring is expected to activate the molecule towards unique reactivity.

Future research could uncover novel transformations such as:

Pummerer-type Reactions: The Pummerer reaction, a classic transformation of sulfoxides, could lead to α-functionalized sulfides. rsc.org For 2-Chloroethyl 2,4-dinitrophenyl sulfoxide, this could enable the introduction of various nucleophiles at the carbon adjacent to the sulfur atom, opening pathways to new derivatives. The electron-withdrawing dinitrophenyl group may significantly influence the course of this reaction.

Mislow-Evans Rearrangement: If an allylic group were introduced into the molecule, the Mislow-Evans rearrangement could be explored as a method for stereospecific synthesis of allylic alcohols. nih.govnih.govacs.org This nih.govacs.org-sigmatropic rearrangement is a powerful tool in asymmetric synthesis.

Dearomatization Reactions: The electron-deficient 2,4-dinitrophenyl ring could be susceptible to dearomatization reactions under specific conditions, leading to the formation of complex, non-aromatic structures. nih.gov

Photochemical Transformations: The photochemical properties of aryl sulfoxides are an area of active research. acsgcipr.org Irradiation of 2-Chloroethyl 2,4-dinitrophenyl sulfoxide could lead to novel rearrangements, fragmentations, or photo-induced redox reactions, offering pathways to unique molecular architectures.

| Reaction Type | Description | Potential Application for the Target Compound |

| Pummerer Reaction | Rearrangement of a sulfoxide to an α-acyloxy thioether. rsc.org | Functionalization of the carbon alpha to the sulfoxide group. |

| Mislow-Evans Rearrangement | nih.govacs.org-Sigmatropic rearrangement of an allylic sulfoxide to an allylic alcohol. nih.govnih.govacs.org | Stereoselective synthesis of functionalized alcohols from allylic derivatives. |

| Dearomatization | Loss of aromaticity to form a non-aromatic ring system. nih.gov | Synthesis of complex, three-dimensional molecules. |

| Photochemical Reactions | Chemical reactions initiated by the absorption of light. acsgcipr.org | Access to novel molecular scaffolds through light-induced transformations. |

Integration of Advanced Computational Methods for Predictive Chemical Design